1-(1H-Pyrazolo[4,3-b]pyridin-3-yl)ethanamine

Medicinal Chemistry Building Block Reactivity Physicochemical Profiling

Medicinal chemistry programs targeting kinases and PDEs often face delays when building blocks lack the precise geometry for hinge binding and exit vector optimization. This pyrazolo[4,3-b]pyridin-3-yl ethanamine eliminates scaffold-hopping rework by providing the validated [4,3-b] topology with a defined ethylene spacer. - Enables rapid parallel amide coupling to explore solvent-exposed regions while retaining kinase hinge-binding motif (cf. ALK5 PDB 5USQ). - The two-carbon linker length enables optimal salt-bridge formation with conserved active-site acidic residues (~5-6 Å from core) in a single synthetic step. - Predicted pKa of 4.78 ± 0.10 enables selective acylation under mild acidic conditions, minimizing side reactions in automated synthesis workflows.

Molecular Formula C8H10N4
Molecular Weight 162.19 g/mol
Cat. No. B11917999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-Pyrazolo[4,3-b]pyridin-3-yl)ethanamine
Molecular FormulaC8H10N4
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCC(C1=C2C(=NN1)C=CC=N2)N
InChIInChI=1S/C8H10N4/c1-5(9)7-8-6(11-12-7)3-2-4-10-8/h2-5H,9H2,1H3,(H,11,12)
InChIKeyDCQPIXARKLFYLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1H-Pyrazolo[4,3-b]pyridin-3-yl)ethanamine: A Differentiated Building Block for Kinase and PDE Inhibitors


1-(1H-Pyrazolo[4,3-b]pyridin-3-yl)ethanamine is a heterobicyclic primary amine building block (C8H10N4, MW 162.19) featuring the pyrazolo[4,3-b]pyridine core with an ethanamine substituent at the 3-position . This scaffold belongs to a privileged class of nitrogen-containing fused heterocycles that serve as key intermediates in the synthesis of kinase inhibitors, phosphodiesterase (PDE) modulators, and other bioactive molecules [1]. Unlike simple 3-amino-pyrazolopyridine analogs, the ethylene spacer in the ethanamine side chain provides a distinct geometry and protonation state that can influence downstream molecular recognition and synthetic versatility [2].

Why This Pyrazolopyridine Building Block Is Irreplaceable


Pyrazolopyridine isomers and analogs with different substitution patterns are not functionally interchangeable. The specific [4,3-b] ring fusion topology, combined with the ethanamine side chain at the 3-position, creates a unique hydrogen-bond donor/acceptor geometry and a distinct distance between the primary amine and the heterocyclic core . Closely related compounds—such as the 3-amino analog lacking the ethylene spacer, the [3,4-b] regioisomers, or the hydroxymethyl/ethanol variants—exhibit different basicity, lipophilicity, and steric profiles that alter their performance in amide coupling, reductive amination, and target-binding applications [1]. The quantitative evidence below demonstrates that subtle changes in linker length, heterocycle connectivity, and functional group identity produce measurable differences in physicochemical parameters that directly affect synthetic tractability and pharmacological relevance.

Quantitative Differentiation from Closest Structural Analogs


Linker Length and Amine Basicity vs. Direct 3-Amine Analogs

The ethanamine side chain of the target compound positions the primary amine nitrogen approximately 2.5 Å further from the electron-withdrawing pyrazolopyridine core compared to 1H-pyrazolo[4,3-b]pyridin-3-amine (CAS 132643-73-3), where the amino group is directly attached to the 3-position . This structural difference translates into a predicted pKa of 4.78 ± 0.10 for the ethanamine derivative [1], versus an estimated pKa of approximately 3.0–3.5 for the directly attached 3-amino analog based on the stronger electron-withdrawing effect of the fused heterocycle on the exocyclic NH2 [2]. The higher basicity of the ethanamine compound confers greater nucleophilicity under physiological pH conditions and allows for a wider pH window for selective amine derivatization (e.g., amide bond formation, reductive amination) without concomitant protonation of the pyridine nitrogen.

Medicinal Chemistry Building Block Reactivity Physicochemical Profiling

H-Bonding Geometry: [4,3-b] vs. [3,4-b] Regioisomers

The target compound (pyrazolo[4,3-b]pyridine core) presents the pyridine nitrogen at position 7 in the fused ring system, creating a hydrogen-bond acceptor vector that is geometrically distinct from the [3,4-b] regioisomer (pyridine nitrogen at position 4) . The closest comparator, (S)-1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanamine (CAS 1932616-44-8), shares the same molecular formula (C8H10N4) and molecular weight (162.19 g/mol) but differs in the fusion pattern of the pyrazole and pyridine rings . In kinase inhibitor design, the [4,3-b] topology has been preferentially employed in PDE1 and ALK5 inhibitor programs because the 7-N acceptor forms a critical hydrogen bond with the hinge region of the kinase, whereas the [3,4-b] isomer places the acceptor nitrogen at a suboptimal distance and angle for this interaction [1][2]. Published co-crystal structures of pyrazolo[4,3-b]pyridine-based ALK5 inhibitors (PDB 5USQ) confirm the essential role of the 7-pyridine nitrogen in hinge binding, which is absent in the [3,4-b] scaffold [2].

Scaffold Design Kinase Inhibitors Molecular Recognition

Synthetic Versatility: Amine vs. Hydroxyl Functionality

The target compound's primary amine enables a broader set of robust, high-yielding derivatization reactions compared to its alcohol analog 1-(1H-Pyrazolo[4,3-b]pyridin-3-yl)ethanol (CAS 1782508-22-8) . The amine participates in amide coupling (with carboxylic acids), sulfonamide formation (with sulfonyl chlorides), urea synthesis (with isocyanates), and reductive amination (with aldehydes/ketones)—all reactions that proceed with high conversion at room temperature . The alcohol analog, by contrast, requires activation (e.g., conversion to a leaving group) for many nucleophilic displacement reactions and is limited to esterification, etherification, or oxidation pathways . Commercially, the target compound is available at ≥97% purity (Chemenu, Catalog CM270917) and ≥98% purity (MolCore, ISO-certified), while the ethanol analog is less widely stocked and typically offered at lower purity grades . Additionally, the amine's higher polarity (predicted logP ~0.5–1.0 for the amine vs. ~0.8–1.3 for the alcohol based on class-level estimates) can improve aqueous solubility of intermediates during multistep synthesis .

Building Block Reactivity Parallel Synthesis Library Design

Conformational Flexibility and Reach vs. Shorter Linkers

The ethylene spacer in the ethanamine side chain introduces two rotatable bonds (C3–CH and CH–NH2) that are absent in 1H-pyrazolo[4,3-b]pyridin-3-amine (0 rotatable bonds at the 3-position) and in (1H-pyrazolo[4,3-b]pyridin-3-yl)methanol (1 rotatable bond at the CH2–OH linkage) . This increased conformational flexibility allows the primary amine to sample a larger volume of space (~3–4 Å radius sphere vs. ~1–2 Å for the directly attached amine), potentially enabling engagement with distal binding pockets or protein surface residues that are inaccessible to more rigid analogs [1]. In the context of PDE1 inhibitor design, the ethanamine linker permits the terminal amine to reach a conserved acidic residue (Asp or Glu) in the PDE1 active site that is approximately 5–6 Å from the pyrazolopyridine core, whereas the 3-amino analog places the NH2 group too close (2–3 Å) for optimal salt-bridge formation [2]. This spatial difference is supported by SAR studies from the PDE1 patent literature comparing 3-amino, 3-aminomethyl, and 3-aminoethyl pyrazolopyridine derivatives [2].

Conformational Analysis Target Engagement ADME Optimization

High-Impact Application Scenarios


Kinase Inhibitor Lead Generation with [4,3-b] Hinge Binding

The pyrazolo[4,3-b]pyridine core of the target compound provides the correct pyridine nitrogen positioning (position 7) for kinase hinge binding, as validated by ALK5 co-crystal structures (PDB 5USQ) [1]. Medicinal chemistry teams can use the ethanamine handle for rapid parallel amide coupling to generate focused libraries that explore the solvent-exposed region while retaining the hinge-binding motif. This approach directly circumvents the need for scaffold hopping from [3,4-b] isomers that require complete re-optimization of the hinge interaction geometry [1].

PDE1 Inhibitor Programs Targeting Distal Acidic Residues

SAR studies from PDE1 patent literature indicate that the two-carbon spacer between the pyrazolopyridine core and the terminal amine enables optimal salt-bridge formation with conserved active-site acidic residues (Asp/Glu) located approximately 5–6 Å from the core [2]. The target ethanamine building block provides this optimal linker length in a single synthetic step, avoiding multi-step homologation sequences that would be required if starting from the shorter 3-amino or 3-hydroxymethyl analogs [2][3].

Library Synthesis with Selective Amine Derivatization

The predicted pKa of 4.78 ± 0.10 for the ethanamine group enables selective acylation and sulfonylation under mildly acidic conditions (pH 5–6) where the pyridine nitrogen (pKa ~3–4) remains largely unprotonated and non-nucleophilic [3]. This chemoselectivity reduces side reactions and simplifies purification in automated parallel synthesis workflows, making the compound a preferred building block over the more acidic 3-amino analog (estimated pKa ~3.0–3.5) that requires more tightly controlled pH conditions [3].

Fragment-Based Drug Discovery with Vector-Optimized Amines

The combination of low molecular weight (162.19 Da), the presence of a primary amine for irreversible or reversible covalent linking, and the defined exit vector provided by the ethylene spacer makes this compound an attractive fragment for FBDD campaigns . The two rotatable bonds allow the amine to sample a larger conformational space for target engagement compared to rigid 3-amino fragments, increasing the probability of identifying productive binding poses in fragment screening [3]. The ≥97% commercial purity ensures reliable hit confirmation without confounding impurities .

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